molecular formula C15H18N2O3S B2810806 N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide CAS No. 1024726-20-2

N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide

Cat. No.: B2810806
CAS No.: 1024726-20-2
M. Wt: 306.38
InChI Key: AJFSBLSAYZPPRK-NTEUORMPSA-N
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Description

The compound N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide features a phenylacetamide backbone substituted with a conjugated ene group bearing a cyano (-CN) and a bulky tert-butyl sulfonyl (-SO₂C(CH₃)₃) moiety.

Properties

IUPAC Name

N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11(18)17-13-7-5-12(6-8-13)9-14(10-16)21(19,20)15(2,3)4/h5-9H,1-4H3,(H,17,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFSBLSAYZPPRK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with tert-butyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group replaces the chloride atom. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

  • Anti-inflammatory Properties : Recent research has indicated that compounds similar to N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide exhibit significant anti-inflammatory effects. These compounds can potentially be developed into therapeutic agents for treating inflammatory diseases .
  • Cancer Research : The compound's structure suggests potential interactions with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and metastasis in various cancer cell lines .

Agricultural Applications

  • Pesticidal Properties : this compound has been investigated for its potential as a botanical pesticide. Its efficacy against common agricultural pests is being assessed, especially in the context of developing eco-friendly alternatives to conventional pesticides .

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. It serves as a model compound to explore interactions with various enzymes, contributing to the development of new inhibitors that could have therapeutic applications .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of compounds related to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential for further development as an anti-inflammatory drug.

Case Study 2: Pesticidal Efficacy

In trials assessing the effectiveness of this compound against agricultural pests, it was found to significantly reduce pest populations compared to untreated controls. The findings support its use as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyano group can interact with nucleophilic residues in proteins, while the sulfonyl group can form strong interactions with amino acid side chains. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from literature:

Compound Name / ID Core Structure Substituents Key Functional Groups Pharmacological Activity Source
Target Compound Phenylacetamide 4-[(1E)-2-cyano-2-(tert-butylsulfonyl)vinyl] Cyano, tert-butyl sulfonyl, ene Not explicitly reported (in evidence) N/A
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Phenylacetamide 4-(4-methylpiperazinylsulfonyl) Piperazinyl sulfonyl Analgesic (comparable to paracetamol)
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) Phenylacetamide 4-(diethylsulfamoyl) Diethyl sulfamoyl Anti-hypernociceptive (inflammatory pain)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Phenylacetamide 4-(piperazinylsulfonyl) Piperazinyl sulfonyl Anti-hypernociceptive
(Z)-N-(2-(3-((N-(4-hydroxybut-2-en-1-yl)-4-methylphenyl)sulfonamido)prop-1-yn-1-yl)phenyl)acetamide (1d) Phenylacetamide Sulfonamide with hydroxybutenyl and methylphenyl Hydroxybutenyl, methylphenyl sulfonamide No activity reported (synthetic focus)
N-(4-ethoxyphenyl)acetamide Phenylacetamide 4-ethoxy Ethoxy Not reported (simpler analog)

Pharmacological Activity Insights

  • Target Compound vs. The tert-butyl sulfonyl group in the target compound may enhance metabolic stability compared to the piperazinyl or diethylsulfamoyl groups in 35–37, but its bulkiness could reduce solubility or target accessibility .
  • This contrasts with 35–37, where sulfonamide substituents primarily modulate solubility and hydrogen-bonding interactions .

Physicochemical Properties

  • Lipophilicity : The tert-butyl sulfonyl group in the target compound is highly lipophilic, which may favor blood-brain barrier penetration compared to the more polar piperazinyl sulfonamides in 35 and 37 .

Biological Activity

N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide, with the chemical formula C15H18N2O3S and CAS number 1024726-20-2, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic implications of this compound.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the cyano group and subsequent acetamide linkage. The synthetic route is crucial for obtaining high yields and purity, which are essential for biological evaluations.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives related to this compound. In vitro assays have shown that compounds with similar structures exhibit significant antiproliferative activity against multiple cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical)0.50 - 3.58
A2780 (Ovarian)0.33 - 7.10
MCF-7 (Breast)0.50 - 3.58
MDA-MB-231 (Breast)0.50 - 3.58

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds may serve as effective agents in cancer therapy .

Structure–Activity Relationships (SAR)

The SAR analysis reveals that variations in the substituents on the phenyl ring significantly influence biological activity. For instance, the introduction of different alkyl or aryl groups can enhance or diminish potency against specific cancer types. Compounds with more lipophilic characteristics tend to show better cellular uptake and retention, resulting in improved efficacy .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives of N-{4-[2-cyano-2-(sulfonyl)ethenyl]phenyl}acetamide exhibited promising results against breast cancer cell lines, with IC50 values ranging from 0.5 µM to 3.58 µM .
  • Anticonvulsant Properties : Related compounds have been assessed for their anticonvulsant properties in animal models, indicating a potential dual therapeutic role for derivatives of this compound class .

Q & A

Q. What are the critical steps in synthesizing N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Cyanosulfonylation : Introduction of the cyano and sulfonyl groups via nucleophilic substitution under anhydrous conditions.

Enamine Formation : Condensation of intermediates with acetamide derivatives using catalysts like DCC (dicyclohexylcarbodiimide) to activate carboxyl groups.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for key intermediates) are systematically varied. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
Technique Purpose Key Observations
¹H/¹³C NMR Confirm functional groups (e.g., sulfonyl, cyano)Peaks at δ 2.1 ppm (acetamide CH₃), δ 7.3–8.1 ppm (aromatic protons) .
IR Spectroscopy Identify bond vibrationsStretching at 2200 cm⁻¹ (C≡N), 1150 cm⁻¹ (S=O) .
Mass Spectrometry Verify molecular weightMolecular ion [M+H]⁺ matching theoretical m/z .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC determination against E. coli and S. aureus), with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ values to compare potency .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Q. How can solubility and stability be assessed for pharmacological studies?

  • Methodological Answer :
  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy at λ_max (e.g., 270 nm).
  • Stability : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma, analyzing degradation via HPLC .

Q. What computational tools predict its physicochemical properties?

  • Methodological Answer :
  • LogP : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients.
  • pKa : DFT calculations (e.g., Gaussian09) for ionization states .

Advanced Research Questions

Q. How can reaction yields be improved using computational reaction design?

  • Methodological Answer : Implement the ICReDD approach:

Quantum Chemical Calculations : Identify transition states and intermediates with Gaussian02.

Machine Learning : Train models on historical reaction data to predict optimal catalysts (e.g., Pd/C vs. Ni) and solvents.

Feedback Loop : Validate predictions experimentally and refine computational parameters .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from MTT, apoptosis (Annexin V), and cell-cycle arrest assays to rule out false positives.
  • Dose-Response Curves : Ensure linearity (R² > 0.95) and use Hill slopes to assess cooperativity.
  • Structural Confirmation : Re-analyze batch purity via LC-MS to exclude impurities as confounding factors .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF .

Q. How can X-ray crystallography elucidate its binding mode with biological targets?

  • Methodological Answer :

Co-crystallization : Soak protein crystals (e.g., kinase domains) with the compound at 10 mM.

Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures.

Docking Validation : Compare crystallographic data with AutoDock Vina predictions .

Q. What mechanistic studies validate its proposed anticancer activity?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators).
  • Western Blotting : Quantify protein levels (e.g., Bcl-2, caspase-3) post-treatment.
  • Molecular Dynamics : Simulate interactions with DNA topoisomerase II using GROMACS .

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